Cas no 422554-93-6 (N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide)

N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide 化学的及び物理的性質
名前と識別子
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- N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Oprea1_241099
- SY263397
-
- MDL: MFCD15096703
- インチ: 1S/C17H15F3N2O3S/c18-13-6-4-12(10-15(13)20)21-17(23)11-3-5-14(19)16(9-11)26(24,25)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H,21,23)
- InChIKey: XBTLZSGGSQVSQC-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C([H])=C([H])C(C(N([H])C2C([H])=C([H])C(=C(C=2[H])F)F)=O)=C1[H])F)(N1C([H])([H])C([H])([H])C([H])([H])C1([H])[H])(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 607
- トポロジー分子極性表面積: 74.9
- 疎水性パラメータ計算基準値(XlogP): 2.7
N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364837-1g |
n-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide |
422554-93-6 | 98% | 1g |
¥7732.00 | 2024-05-14 | |
eNovation Chemicals LLC | D780140-1g |
N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide |
422554-93-6 | 95% | 1g |
$980 | 2024-07-20 | |
eNovation Chemicals LLC | D780140-1g |
N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide |
422554-93-6 | 95% | 1g |
$980 | 2025-02-28 | |
eNovation Chemicals LLC | D780140-1g |
N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide |
422554-93-6 | 95% | 1g |
$980 | 2025-03-01 |
N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamideに関する追加情報
N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS No. 422554-93-6): An Overview of Its Structure, Properties, and Applications
N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS No. 422554-93-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the benzamide family and features a unique combination of fluorine and pyrrolidine moieties, which contribute to its distinctive chemical properties and biological activities.
The molecular structure of N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide is characterized by a benzene ring substituted with a fluoro group at the 4-position and a sulfonyl group at the 3-position. The sulfonyl group is further substituted with a pyrrolidine ring, which imparts additional steric and electronic effects. The presence of fluorine atoms on the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential therapeutic applications of N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide. One notable area of research is its activity as a selective inhibitor of specific enzymes involved in various disease pathways. For instance, this compound has been shown to exhibit potent inhibitory effects on certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide effectively inhibited the activity of protein kinase B (AKT), a critical enzyme in cell survival and proliferation. This inhibition led to reduced tumor growth in preclinical models, suggesting its potential as an anticancer agent. The compound's ability to selectively target AKT without affecting other kinases makes it a promising candidate for further development.
Beyond its anticancer properties, N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide has also shown promise in treating inflammatory conditions. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation and tissue damage. Research has indicated that this compound can modulate the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms.
The pharmacokinetic properties of N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide have been extensively studied to optimize its therapeutic potential. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity facilitates good oral bioavailability, while its metabolic stability ensures sustained therapeutic effects. These properties make it suitable for both oral and parenteral administration.
In addition to its biological activities, the synthetic route for producing N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide has been optimized to enhance yield and purity. The synthesis typically involves multiple steps, including the formation of the sulfonyl chloride intermediate from 4-fluoro-3-sulfamoylbenzoic acid followed by reaction with 3,4-difluorophenylamine and pyrrolidine. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound on both laboratory and industrial scales.
The safety profile of N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide has been evaluated through extensive preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses with minimal toxicity. However, as with any new drug candidate, ongoing clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS No. 422554-93-6) represents a promising compound with diverse therapeutic applications. Its unique chemical structure confers potent biological activities against key targets in cancer and inflammatory diseases. Ongoing research continues to explore its full potential as a novel therapeutic agent, making it an exciting area of focus for medicinal chemists and pharmaceutical researchers alike.
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